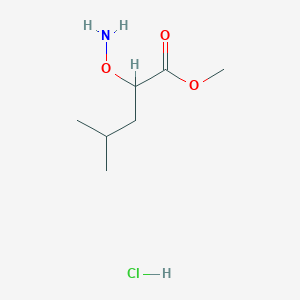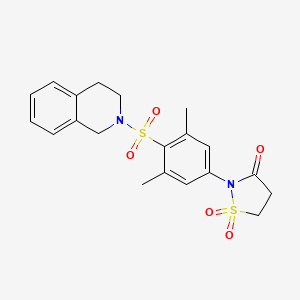
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide is a synthetic organic compound notable for its unique chemical structure, which combines elements of sulfonyl, isoquinoline, and isothiazolidinone moieties. This combination endows the compound with distinctive chemical and biological properties, making it a subject of interest in various fields of research and industry.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step procedures starting with the preparation of the sulfonyl isoquinoline precursor. A common synthetic route involves the following key steps:
Sulfonylation of Isoquinoline: : 3,4-dihydroisoquinoline undergoes a sulfonylation reaction with a sulfonyl chloride to form the sulfonylated intermediate.
Formation of the Isothiazolidinone Ring: : The sulfonylated intermediate is then reacted with a 3,5-dimethylphenyl isothiocyanate under suitable conditions to form the isothiazolidinone ring, completing the synthesis of the target compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound is carried out using optimized and scalable reaction conditions. These may include the use of efficient catalysts, high-yield purification processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions
This compound can undergo various types of chemical reactions, such as:
Oxidation: : Under specific conditions, it can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: : The aromatic ring and nitrogen-containing moiety provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Halogenating agents, alkylating agents, and various bases or acids depending on the specific substitution reaction.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include sulfoxides, sulfones, substituted aromatic compounds, and various reduced forms of the original compound.
科学研究应用
Chemistry: : Utilized as a reagent and intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules and potential as a bioactive agent.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of specialized materials and chemical processes.
作用机制
The biological and chemical effects of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide are mediated through several mechanisms:
Molecular Targets: : The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: : Potential involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Compared to similar compounds, this compound stands out due to its unique combination of sulfonyl, isoquinoline, and isothiazolidinone moieties. This structural uniqueness imparts distinct chemical reactivity and biological activity.
Similar Compounds
Sulfonyl Isoquinolines: : Compounds containing sulfonyl groups attached to isoquinoline structures.
Isothiazolidinones: : Compounds featuring the isothiazolidinone ring system.
Dimethylphenyl Derivatives: : Compounds with 3,5-dimethylphenyl groups, contributing to their chemical and biological properties.
This detailed overview highlights the multifaceted nature of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethylphenyl)isothiazolidin-3-one 1,1-dioxide, showcasing its synthetic methods, reactions, applications, and uniqueness among related compounds. Science is totally fascinating, isn't it?
属性
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-14-11-18(22-19(23)8-10-28(22,24)25)12-15(2)20(14)29(26,27)21-9-7-16-5-3-4-6-17(16)13-21/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOPZYXZPGPIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCC3=CC=CC=C3C2)C)N4C(=O)CCS4(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2973272.png)
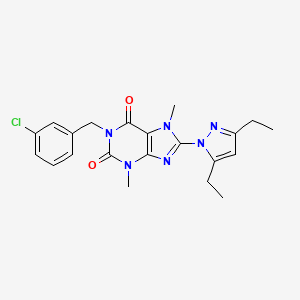
![2,4-difluoro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2973276.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2973278.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2973280.png)
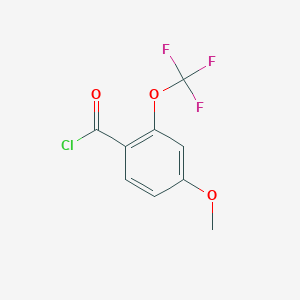
![2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973282.png)
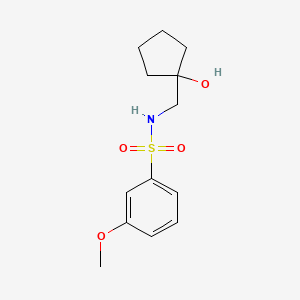
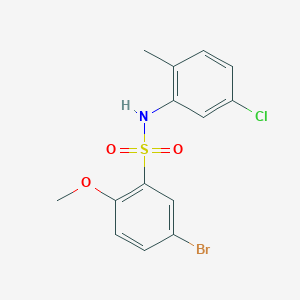
![1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B2973288.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2973289.png)
![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-OL](/img/structure/B2973290.png)
